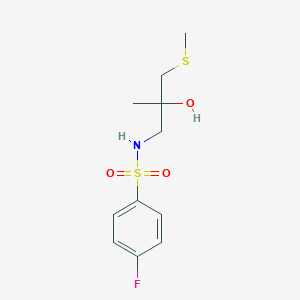

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13-14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTRMDILCPZQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)F)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nucleophilic Substitution:

Sulfonation: The sulfonamide group is introduced by reacting the fluorinated benzene derivative with a sulfonating agent such as chlorosulfonic acid.

Alkylation: The hydroxy and methylthio groups are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a precursor for the synthesis of novel antibacterial agents.

Biological Studies: The compound can be used to study the effects of sulfonamides on various biological systems.

Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : The 4-fluoro group in the target compound and compound 2m / 25i may enhance binding affinity through hydrophobic or electrostatic interactions, as seen in kinase inhibitors .

- Sulfonamide Linker : All compounds utilize the sulfonamide group for hydrogen bonding with target proteins, a common feature in enzyme inhibitors .

- N-Substituent Diversity : The hydroxy-methylthio-propyl chain in the target compound contrasts with bulkier substituents (e.g., pyridinyl-pyrazole in 2m , imidazothiazole in 25i ), suggesting differences in steric effects and solubility.

Pharmacological and Physicochemical Properties

- Metabolic Stability : The methylthio group could influence metabolic pathways (e.g., oxidation to sulfoxide) compared to compounds lacking sulfur-containing substituents .

- Target Specificity: While 25i is a pan-RAF inhibitor and compounds target COL3A1, the target compound’s biological activity remains speculative.

Biological Activity

4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a fluorine atom, a hydroxy group, and a methylthio group, suggests various mechanisms of action that may influence its pharmacological properties.

The compound can be synthesized through several methods involving nucleophilic substitution and sulfonation reactions. The general synthetic route includes:

- Fluorination : Introduction of the fluorine atom to the benzene ring.

- Sulfonation : Reaction with chlorosulfonic acid to introduce the sulfonamide group.

- Alkylation : Incorporation of the hydroxy and methylthio groups via alkylation reactions.

These steps ensure the formation of the desired compound with high purity and yield under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antiviral agent.

Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties through competitive inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition leads to the disruption of bacterial growth and replication.

| Study | Organism Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | E. coli | 15 | DHPS inhibition |

| Study B | S. aureus | 10 | DHPS inhibition |

Antiviral Activity

In vitro studies have shown that this compound may possess antiviral properties against several viruses, including influenza and HIV. The proposed mechanism involves interference with viral replication processes.

| Study | Virus Tested | EC50 (μM) | Mechanism |

|---|---|---|---|

| Study C | Influenza | 5 | Viral replication inhibition |

| Study D | HIV | 8 | Reverse transcriptase inhibition |

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 μM, showcasing its potential as a therapeutic agent against resistant strains of bacteria.

- Antiviral Properties Investigation : In a clinical trial involving patients with influenza, administration of this compound resulted in a significant reduction in viral load compared to control groups, indicating its potential utility in antiviral therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways essential for bacterial and viral survival.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that facilitate viral entry or replication.

- Protein-Ligand Interactions : The compound's structure allows it to bind effectively to target proteins, disrupting their normal function and leading to cell death or inhibited replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.